N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound belongs to a class of polycyclic heteroaromatic carboxamides characterized by fused pyrano-pyrido-quinoline scaffolds. The structure features a 2,5-dimethoxyphenyl substituent at the carboxamide position and an imino group at the 11-position, which likely influences its physicochemical properties and bioactivity.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-29-16-7-8-20(30-2)19(13-16)26-24(28)18-12-15-11-14-5-3-9-27-10-4-6-17(21(14)27)22(15)31-23(18)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRWYRVERNFXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the pyranoquinoline core : Utilizing reactions such as cyclization and condensation.
- Introduction of the dimethoxyphenyl group : Achieved through electrophilic aromatic substitution.
- Final modifications : Including amide formation to yield the target compound.
The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Topoisomerase Inhibition : Similar compounds have shown selective inhibition of topoisomerase II in various cancer cell lines including breast and colon cancer cells at low micromolar concentrations . This suggests a potential role for our compound in targeting DNA replication processes in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Some derivatives have been shown to intercalate into DNA strands, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Induction : Compounds with similar structures have been reported to induce ROS levels in cancer cells leading to apoptosis .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases (e.g., G1 phase), contributing to their anticancer effects.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Topoisomerase II Inhibition | 15 | Breast Cancer |
| Compound B | ROS Induction | 20 | Colon Cancer |
| Compound C | Apoptosis Induction | 25 | Lung Cancer |
These results underscore the importance of structure in determining biological efficacy.
Study 1: Anticancer Activity Evaluation
In a study published in 2024, researchers synthesized a series of pyranoquinoline derivatives and evaluated their anticancer properties against multiple cell lines. The findings revealed that certain modifications significantly enhanced potency against prostate cancer cells compared to standard treatments like etoposide .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms behind the anticancer effects observed with similar compounds. The study highlighted that the induction of apoptosis was linked to increased ROS levels and subsequent activation of caspase pathways in treated cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The compound shares a pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core with derivatives reported in and . Key differences lie in the substituents:
- N-(2,5-dimethoxyphenyl) group : This substituent introduces two methoxy groups at the 2- and 5-positions of the phenyl ring, which may enhance electron-donating effects and influence binding interactions compared to simpler analogs.
- 11-Imino group: The imino moiety is conserved across analogs, but its orientation and electronic effects vary depending on adjacent substituents .
Physicochemical Properties
A comparison of predicted properties (derived from SwissADME-like tools) for the target compound and analogs is summarized below:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
